2-[(1-Carboxyethyl)sulfanyl]benzoic acid
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Overview
Description
2-[(1-Carboxyethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O4S It is a derivative of benzoic acid, featuring a carboxyethyl group and a sulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carboxyethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Carboxyethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyethyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(1-Carboxyethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(1-Carboxyethyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Carboxyethyl)sulfonyl]benzoic acid: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical reactivity and biological activity.
3-Hydroxybenzo[b]thiophene derivatives:
Uniqueness
2-[(1-Carboxyethyl)sulfanyl]benzoic acid is unique due to the presence of both a carboxyethyl group and a sulfanyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
7461-86-1 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(1-carboxyethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C10H10O4S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
YTONAIFUSYIRFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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